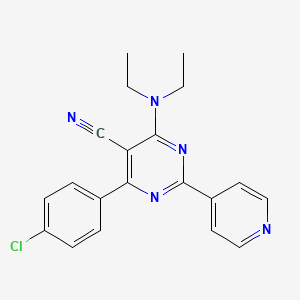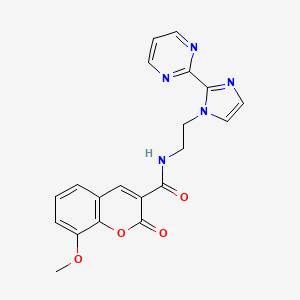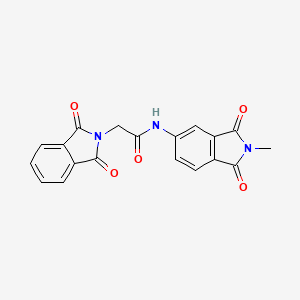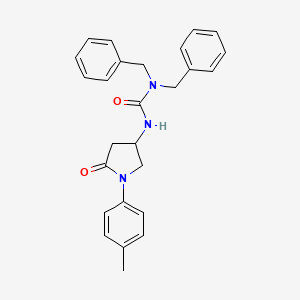![molecular formula C17H19FN2O B2771593 4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile CAS No. 2320226-88-6](/img/structure/B2771593.png)
4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile” is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo octanes with high diastereo- and enantioselectivities . A switch of exo / endo -selectivity was observed depending on the diazo substrates .Scientific Research Applications
Synthesis and Molecular Structure
4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile's applications in scientific research span across various fields including synthetic chemistry, molecular structure analysis, and pharmacological studies. One notable application is in the synthesis of complex organic molecules and the study of their molecular structures. For example, Quadrelli et al. (2007, 2008) demonstrated the synthesis of isoxazoline-based carbocyclic nucleosides using a similar bicyclic structure, highlighting the compound's role in constructing nucleoside analogs Quadrelli et al., 2007; Quadrelli et al., 2008. Similarly, research on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles further underscores the utility of such compounds in generating novel molecular structures with potential biological activities Filatov et al., 2017.
Catalysis and Organic Transformations
The compound and its derivatives have been employed as catalysts and intermediates in organic transformations. For instance, Hasaninejad et al. (2011) utilized a related bicyclic structure as a catalyst in the synthesis of 4H-benzo[b]pyran derivatives, demonstrating the compound's applicability in facilitating efficient chemical reactions Hasaninejad et al., 2011. Another study by Armstrong et al. (2006) explored the use of similar bicyclic ketones as catalysts for alkene epoxidation, providing insights into the compound's role in asymmetric synthesis Armstrong et al., 2006.
Molecular Imaging and Radiosynthesis
Furthermore, the compound's derivatives have found applications in the field of molecular imaging, particularly in positron emission tomography (PET). Studies have focused on the synthesis of fluorine-18 labeled compounds for imaging dopamine receptors, showcasing the potential of 4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile derivatives in neuroimaging and the study of neurological disorders Mach et al., 1993; Riss & Roesch, 2009.
Mechanism of Action
While the specific mechanism of action for “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile” is not mentioned in the search results, it’s worth noting that compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .
Future Directions
The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile”, continue to be an active area of research due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.
properties
IUPAC Name |
4-[3-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-14-9-15-6-7-16(10-14)20(15)17(21)8-5-12-1-3-13(11-19)4-2-12/h1-4,14-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHASIMYGRSSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)


![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)





![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
